Cilomilast - 153259-65-5

Cilomilast

Catalog Number: EVT-264883
CAS Number: 153259-65-5
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilomilast (cis-4-cyano-4-[3-cyclopentyloxy-4-methoxyphenyl]-cyclohexanecarboxylic acid) [, ] is a second-generation selective inhibitor of phosphodiesterase 4 (PDE4) [, , , , , , ]. PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and immune responses [, , , , , ]. Cilomilast exhibits high selectivity for the PDE4D subtype compared to other subtypes (PDE4A, PDE4B, and PDE4C) [, , ]. This selectivity is considered beneficial in reducing potential side effects associated with non-selective PDE4 inhibition [, , ].

Synthesis Analysis

The synthesis of Cilomilast and its derivatives typically involves a multi-step process, often starting with 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)-1-cyclohexone []. Key reactions include Darzens reaction, rearrangement, hydrolysis, and amidation []. Detailed synthetic procedures can be found in the patent literature (WO9319749) [].

Molecular Structure Analysis

While Cilomilast itself is not typically involved in complex chemical reactions beyond its interaction with PDE4, its synthesis involves various reactions such as Darzens reaction, rearrangement, hydrolysis, and amidation []. Understanding these reactions is crucial for optimizing its synthesis and exploring the development of novel derivatives [].

Mechanism of Action

Cilomilast exerts its biological effects by selectively inhibiting PDE4, particularly the PDE4D subtype [, , ]. This inhibition prevents the degradation of intracellular cAMP, leading to increased levels of cAMP [, , , , , ]. Elevated cAMP levels then modulate various downstream signaling pathways involved in inflammation and immune responses [, , , , , ]. For instance, Cilomilast has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-8, and GM-CSF, as well as reduce the recruitment of inflammatory cells like neutrophils and eosinophils to sites of inflammation [, , , , ].

Physical and Chemical Properties Analysis

Cilomilast is an orally active compound with good bioavailability [, , ]. Its pharmacokinetic profile includes a half-life of approximately 7 hours, allowing for twice-daily dosing [, , ]. Detailed information on its physicochemical properties can be found in drug information resources and the scientific literature [, , ].

Applications
  • Respiratory Diseases: Cilomilast has shown promising results in preclinical models of chronic obstructive pulmonary disease (COPD) and asthma [, , , , , , , , , ]. It reduces airway inflammation, improves lung function, and decreases the frequency of exacerbations in these models [, , , , , , , , , ]. For instance, in a study by Compton et al. [], cilomilast significantly reduced the number of inflammatory cells in bronchial biopsies from COPD patients.

  • Dermatological Conditions: Cilomilast has demonstrated efficacy in preclinical models of allergic dermatitis [, , ]. It reduces skin inflammation, ear swelling, and the production of pro-inflammatory cytokines in these models [, , ]. For example, in a study by Spandau et al. [], cilomilast significantly inhibited allergen-induced ear swelling in a mouse model of allergic dermatitis.

  • Other Inflammatory Conditions: Beyond respiratory and dermatological applications, Cilomilast has been investigated in other inflammatory conditions, including renal fibrosis []. In a study by Wang et al. [], cilomilast demonstrated protective effects against renal tubulointerstitial fibrosis in a mouse model of unilateral ureteric obstruction.

Roflumilast

Compound Description: Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]benzamide) is an orally active, selective phosphodiesterase-4 (PDE4) inhibitor. Like cilomilast, roflumilast has demonstrated anti-inflammatory effects in preclinical and clinical trials for respiratory diseases.

Rolipram

Compound Description: Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor. It is considered the archetypal PDE4 inhibitor and is often used as a reference compound in studies investigating the effects of this drug class. Rolipram has been shown to exert anti-inflammatory effects in various in vitro and in vivo models of inflammatory diseases.

Piclamilast (RP 73401)

Compound Description: Piclamilast, also known as RP 73401, is another selective PDE4 inhibitor that has been evaluated for its anti-inflammatory effects.

Roflumilast N-oxide

Compound Description: Roflumilast N-oxide is a major active metabolite of roflumilast formed in vivo. It exhibits similar potency and efficacy to roflumilast in inhibiting PDE4 and suppressing inflammatory responses.

Relevance: Roflumilast N-oxide, being a metabolite of roflumilast, highlights the metabolic pathway and potential active forms of PDE4 inhibitors like cilomilast within the body. Understanding the activity of metabolites is crucial in drug development, as they can contribute to the overall efficacy and safety profile of the parent compound.

SCH 351591

Compound Description: SCH 351591 (N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide) is a novel, orally active, and highly selective PDE4 inhibitor. It has shown potent anti-inflammatory effects in animal models of lung inflammation, with a potentially improved therapeutic index over cilomilast.

Relevance: The identification of SCH 351591 as a potent and selective PDE4 inhibitor with potentially greater efficacy and a better safety profile than cilomilast highlights the ongoing research and development of new PDE4 inhibitors for treating inflammatory diseases.

TAS-203

Compound Description: TAS-203 (2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-5-(lH-l,2,4-triazol-l-yl)-1H-benzimidazole) is a novel, orally active PDE4 inhibitor with a promising preclinical profile for treating airway inflammatory diseases. It demonstrates potent anti-inflammatory activity and potentially lower emetogenicity (the tendency to cause vomiting) compared to cilomilast.

Relevance: The research on TAS-203 demonstrates the ongoing search for PDE4 inhibitors with improved therapeutic profiles over existing drugs like cilomilast, focusing on enhancing efficacy and reducing side effects like emesis.

AWD 12–281

Compound Description: AWD 12–281 (N‐(3,5‐dichloro‐4‐pyridinyl)‐2‐[1‐(4‐fluorobenzyl)‐5‐hydroxy‐1H‐indol‐3‐yl]‐2‐oxoacetamide) is a PDE4 inhibitor specifically designed for topical administration. It has shown potential in treating inflammatory skin conditions in preclinical models.

Relevance: While both are PDE4 inhibitors, AWD 12–281 differs from cilomilast in its route of administration and targeted therapeutic area. This difference highlights the versatility of the PDE4 inhibitor class in potentially treating a range of inflammatory conditions through various routes of administration.

NVP-ABE171

Compound Description: NVP-ABE171 is a highly selective PDE4D inhibitor. Preclinical studies suggest its potential as an anti-prostate cancer agent.

Relevance: NVP-ABE171, while a PDE4 inhibitor like cilomilast, displays a high degree of selectivity for the PDE4D subtype. This targeted action against a specific PDE4 subtype may translate to a more favorable safety and efficacy profile compared to less selective inhibitors. Additionally, its investigation in prostate cancer unveils a potential therapeutic application for PDE4 inhibitors beyond inflammatory diseases.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation PDE4 inhibitor with a potentially improved therapeutic index compared to cilomilast and other earlier generation inhibitors.

Relevance: EPPA-1 represents a newer generation of PDE4 inhibitors, designed to improve upon the limitations of earlier compounds like cilomilast. Its development emphasizes the ongoing research to optimize the therapeutic benefits of PDE4 inhibition while minimizing adverse effects.

Properties

CAS Number

153259-65-5

Product Name

Cilomilast

IUPAC Name

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)

InChI Key

CFBUZOUXXHZCFB-LDTOLXSISA-N

SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Solubility

Soluble in DMSO, not in water

Synonyms

SB 207499; SB-207499; SB207499. Cilomilast; Ariflo.

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.